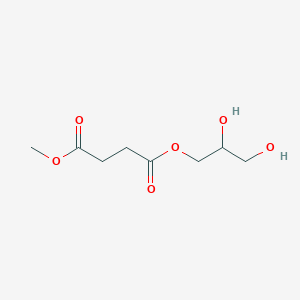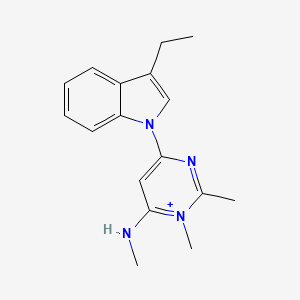![molecular formula C19H19N2O2P B12542666 Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- CAS No. 653565-02-7](/img/structure/B12542666.png)
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphinic acid group, a phenyl group, and a pyridinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- typically involves multi-step organic reactions. One common method includes the condensation of carbonyl compounds with primary amines to form azomethine intermediates, followed by reaction with tris(trimethylsilyl) phosphite to yield trimethylsilylphosphonic esters. These esters are then cleaved under mild conditions using methanol-water to produce the desired phosphinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chlorotrimethylsilane and trialkyl phosphites in a mixture has been found effective for the phosphorylation of various aldimines, leading to the production of aminophosphonic acids and esters .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl or pyridinylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different scientific fields .
Applications De Recherche Scientifique
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to the modulation of biological pathways, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acids: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphonates: These are esters of phosphonic acids and have different chemical properties compared to phosphinic acids.
Phosphine oxides: These compounds have a similar phosphorus-oxygen bond but differ in their overall structure and reactivity.
Uniqueness
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- is unique due to its combination of a phosphinic acid group with a phenyl and pyridinylmethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
653565-02-7 |
|---|---|
Formule moléculaire |
C19H19N2O2P |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
[(benzylamino)-pyridin-3-ylmethyl]-phenylphosphinic acid |
InChI |
InChI=1S/C19H19N2O2P/c22-24(23,18-11-5-2-6-12-18)19(17-10-7-13-20-15-17)21-14-16-8-3-1-4-9-16/h1-13,15,19,21H,14H2,(H,22,23) |
Clé InChI |
NJDJHKVEQSDECW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(C2=CN=CC=C2)P(=O)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


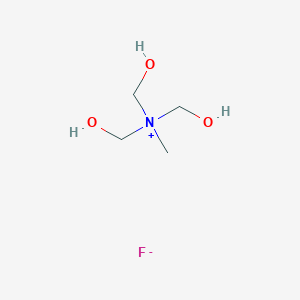
![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

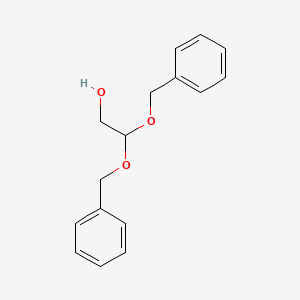
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)
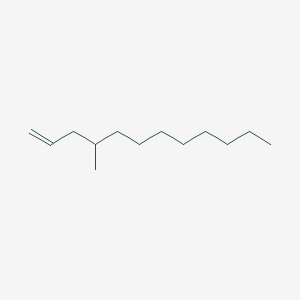
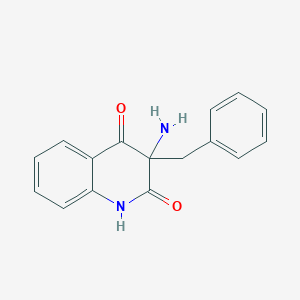
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)

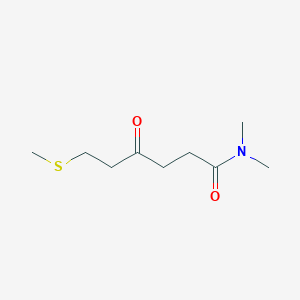
![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
